N-(4-(N-(2-(furan-2-yl)-2-thiomorpholinoethyl)sulfamoyl)phenyl)acetamide N-(4-(N-(2-(furan-2-yl)-2-thiomorpholinoethyl)sulfamoyl)phenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 2034399-08-9
VCID: VC5255288
InChI: InChI=1S/C18H23N3O4S2/c1-14(22)20-15-4-6-16(7-5-15)27(23,24)19-13-17(18-3-2-10-25-18)21-8-11-26-12-9-21/h2-7,10,17,19H,8-9,11-13H2,1H3,(H,20,22)
SMILES: CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)N3CCSCC3
Molecular Formula: C18H23N3O4S2
Molecular Weight: 409.52

N-(4-(N-(2-(furan-2-yl)-2-thiomorpholinoethyl)sulfamoyl)phenyl)acetamide

CAS No.: 2034399-08-9

Cat. No.: VC5255288

Molecular Formula: C18H23N3O4S2

Molecular Weight: 409.52

* For research use only. Not for human or veterinary use.

N-(4-(N-(2-(furan-2-yl)-2-thiomorpholinoethyl)sulfamoyl)phenyl)acetamide - 2034399-08-9

Specification

CAS No. 2034399-08-9
Molecular Formula C18H23N3O4S2
Molecular Weight 409.52
IUPAC Name N-[4-[[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]sulfamoyl]phenyl]acetamide
Standard InChI InChI=1S/C18H23N3O4S2/c1-14(22)20-15-4-6-16(7-5-15)27(23,24)19-13-17(18-3-2-10-25-18)21-8-11-26-12-9-21/h2-7,10,17,19H,8-9,11-13H2,1H3,(H,20,22)
Standard InChI Key HFSROLZBVJEXSU-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)N3CCSCC3

Introduction

N-(4-(N-(2-(furan-2-yl)-2-thiomorpholinoethyl)sulfamoyl)phenyl)acetamide is a synthetic chemical compound with potential applications in medicinal chemistry, particularly in drug development. Its structure features a combination of functional groups, including a furan ring, thiomorpholine, sulfonamide, and acetamide, which collectively contribute to its unique chemical and biological properties.

Synthesis

The synthesis of N-(4-(N-(2-(furan-2-yl)-2-thiomorpholinoethyl)sulfamoyl)phenyl)acetamide typically involves:

  • Preparation of the Sulfonamide Intermediate: Reaction of a sulfonyl chloride with an amine derivative under controlled conditions.

  • Incorporation of the Furan Moiety: Coupling reactions to introduce the furan ring.

  • Formation of the Thiomorpholine Group: Utilization of thiomorpholine in nucleophilic substitution or condensation reactions.

  • Final Acetamide Addition: Acetylation of the amine group to form the target compound.

The reaction conditions (e.g., temperature, solvent, catalyst) are optimized to ensure high yield and purity.

Potential Applications

The compound's structure indicates potential for:

  • Antimicrobial Activity: Sulfonamides are well-known for their antibacterial properties.

  • Anticancer Research: The presence of heterocyclic rings like furan may contribute to cytotoxic effects on tumor cells.

  • Anti-inflammatory Properties: Acetamide derivatives often exhibit anti-inflammatory activity.

Structural Analysis

Functional GroupRole in Activity
Furan RingEnhances lipophilicity and potential binding affinity
Sulfonamide GroupKey pharmacophore for antimicrobial activity
Thiomorpholine MoietyImproves solubility and may enhance pharmacokinetics
Acetamide FunctionalityStabilizes the molecule and provides hydrogen bonding sites

The combination of these groups suggests that the compound could serve as a lead molecule for further drug development.

Limitations and Future Research

  • Toxicity Studies: The safety profile of this compound needs thorough evaluation.

  • Pharmacokinetics: Studies on absorption, distribution, metabolism, and excretion (ADME) are essential.

  • Target Validation: Identifying specific biological targets will aid in therapeutic application.

Future research should focus on synthesizing analogs to optimize activity and reduce potential side effects.

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